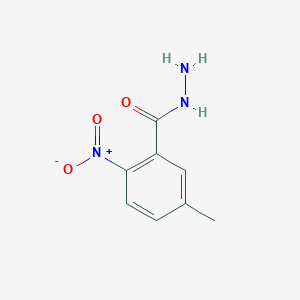![molecular formula C13H12BrNO B8523699 2-[(4-bromophenoxy)methyl]-6-methylpyridine](/img/structure/B8523699.png)
2-[(4-bromophenoxy)methyl]-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-bromophenoxy)methyl]-6-methylpyridine is an organic compound that features a bromobenzene moiety linked to a methoxy group, which is further connected to a 6-methylpyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenoxy)methyl]-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-methylpyridine and 4-bromophenol.
Formation of the Intermediate: The 2-bromo-6-methylpyridine is reacted with a suitable base to form the corresponding anion, which is then reacted with 4-bromophenol to form the intermediate compound.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
2-[(4-bromophenoxy)methyl]-6-methylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated compounds or reduced pyridine derivatives.
科学的研究の応用
2-[(4-bromophenoxy)methyl]-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4-bromophenoxy)methyl]-6-methylpyridine involves its interaction with specific molecular targets. The bromobenzene moiety can participate in electrophilic aromatic substitution reactions, while the pyridine ring can engage in coordination with metal ions or hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-6-methylpyridine: A precursor in the synthesis of 2-[(4-bromophenoxy)methyl]-6-methylpyridine.
4-Bromophenol: Another precursor used in the synthesis.
6-Methyl-2-pyridylmethanol: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a bromobenzene moiety with a methoxy group and a 6-methylpyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H12BrNO |
|---|---|
分子量 |
278.14 g/mol |
IUPAC名 |
2-[(4-bromophenoxy)methyl]-6-methylpyridine |
InChI |
InChI=1S/C13H12BrNO/c1-10-3-2-4-12(15-10)9-16-13-7-5-11(14)6-8-13/h2-8H,9H2,1H3 |
InChIキー |
NDQLOOYFBRILAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)COC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4-Benzenediamine, N-(4-aminophenyl)-N'-[4-(phenylamino)phenyl]-](/img/structure/B8523646.png)




![1-Bromo-4-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B8523674.png)





